Eupatilin

Catalog No.
S003945
CAS No.
22368-21-4
M.F
C18H16O7
M. Wt
344.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eupatilin

CAS Number

22368-21-4

Product Name

Eupatilin

IUPAC Name

2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one

Molecular Formula

C18H16O7

Molecular Weight

344.3 g/mol

InChI

InChI=1S/C18H16O7/c1-22-12-5-4-9(6-14(12)23-2)13-7-10(19)16-15(25-13)8-11(20)18(24-3)17(16)21/h4-8,20-21H,1-3H3

InChI Key

DRRWBCNQOKKKOL-UHFFFAOYSA-N

SMILES

Array

Synonyms

5,7-dihydroxy-3',4',6-trimethoxyflavone, eupatilin

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC

The exact mass of the compound Eupatilin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122413. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of dihydroxyflavone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Eupatilin (CAS 22368-21-4) is a highly lipophilic O-methylated flavone (5,7-dihydroxy-3',4',6-trimethoxyflavone) naturally isolated from Artemisia species . In commercial and research procurement, it is highly valued as a high-purity reference standard, a selective PPARα agonist, and a lead compound for mucosal protection and anti-inflammatory formulations . Its distinct methoxy substitution pattern confers specific physicochemical properties, including a LogP of approximately 2.9, which dictates its solubility profile and necessitates specific lipid or surfactant-based vehicle systems for successful in vivo and in vitro applications .

Substituting highly pure Eupatilin with crude Artemisia extracts or closely related flavones introduces critical experimental and formulation failures. Crude extracts suffer from batch-to-batch variability and contain cytotoxic co-metabolites. For instance, substituting Eupatilin with its structural analog Jaceosidin in cellular assays leads to significant keratinocyte cytotoxicity at working concentrations[1]. Furthermore, unlike broad-spectrum flavones, Eupatilin exhibits strict receptor selectivity—such as agonizing PPARα but not PPARγ—and requires specific non-aqueous solubilization strategies; generic aqueous dosing of Eupatilin or its analogs will result in precipitation and nullified biological activity .

Cytotoxicity Profile in Cellular Assays: Eupatilin vs. Jaceosidin

In comparative melanogenesis assays, highly pure Eupatilin demonstrates a superior safety profile compared to its structural analog and common co-extract, Jaceosidin. At 20 µM concentrations, Eupatilin effectively lowers melanin content by approximately 21.5% while remaining non-cytotoxic to human keratinocytes. In stark contrast, Jaceosidin induces high cytotoxicity, significantly lowering cell viability by 31.96% at the same 20 µM concentration [1].

Evidence DimensionKeratinocyte viability and cytotoxicity
Target Compound DataNon-cytotoxic at 20 µM (maintains viability while reducing melanin)
Comparator Or BaselineJaceosidin (lowers viability by 31.96% at 20 µM)
Quantified Difference>31% difference in cell viability preservation at 20 µM
ConditionsHuman keratinocytes and MNT-1 cells treated for viability assays

Procurement of >98% pure Eupatilin is essential for dermatological and cellular R&D, as contamination or substitution with Jaceosidin will confound assays through off-target cytotoxicity.

Receptor Selectivity for Assay Design: Eupatilin vs. Pan-PPAR Agonists

Eupatilin provides highly selective receptor engagement, making it a precise tool for transcriptional assays. Quantitative binding studies show that Eupatilin acts as a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist with an IC50 of 1.18 µM. Crucially, it induces reporter gene expression exclusively in cells expressing human PPARα, showing no activation of PPARγ even at concentrations up to 300 µM .

Evidence DimensionPPAR isoform selectivity (IC50 and activation)
Target Compound DataPPARα IC50 = 1.18 µM; PPARγ activation = None up to 300 µM
Comparator Or BaselineBaseline pan-PPAR agonists or PPARγ-active flavones
Quantified Difference>250-fold selectivity window for PPARα over PPARγ
ConditionsCV-1 cells expressing human PPARα or PPARγ, reporter gene expression assay

For researchers mapping specific PPARα-mediated anti-inflammatory pathways, Eupatilin eliminates the confounding variables introduced by dual or pan-PPAR agonists.

Formulation Solubility and Vehicle Compatibility: Eupatilin vs. Aqueous Baselines

Due to its lipophilic nature, Eupatilin cannot be formulated in standard aqueous buffers, which yield a solubility of <1 mg/mL and result in immediate precipitation. Procurement and formulation data indicate that stable working solutions (e.g., 0.85 to 3.45 mg/mL) require specific excipient matrices. Optimal in vivo formulation is achieved by dissolving the compound in a concentrated DMSO stock (up to 33 mg/mL) followed by dilution in a 5% DMSO / 95% corn oil mixture, or a PEG300/Tween80/ddH2O (40:5:50) system .

Evidence DimensionWorking solution solubility and stability
Target Compound Data33 mg/mL in pure DMSO; 0.85-3.45 mg/mL in optimized lipid/surfactant vehicles
Comparator Or BaselineStandard aqueous buffers (<1 mg/mL, insoluble)
Quantified Difference>30-fold increase in stock solubility using DMSO, enabling stable >0.85 mg/mL in vivo dosing suspensions
ConditionsIn vivo formulation preparation at room temperature

Formulators and buyers must procure compatible lipid or surfactant excipients alongside Eupatilin, as generic aqueous dosing protocols will critically fail.

Ciliogenesis Rescue Efficacy: Eupatilin vs. Cytochalasin D

In models of retinal degeneration and ciliopathies (e.g., CEP290-null contexts), Eupatilin outperforms standard actin inhibitors like Cytochalasin D (CytoD). While both can influence primary cilia assembly, Eupatilin physically interacts with calmodulin to restore NPHP5 localization and increases the number of ciliated cells with a significantly lower inhibitory effect on overall cell proliferation compared to CytoD [1].

Evidence DimensionCiliogenesis rescue and cell proliferation inhibition
Target Compound DataRescues ciliary transition zone defects with low proliferation inhibition
Comparator Or BaselineCytochalasin D (high proliferation inhibition)
Quantified DifferenceSuperior therapeutic window (ciliogenesis rescue vs. cytotoxicity) relative to CytoD
ConditionsCEP290-null RPE1 cells, DARTS assay for calmodulin interaction

For preclinical development in genetic retinal disorders, Eupatilin provides a safer, target-specific lead compound compared to broadly cytotoxic actin disruptors.

Dermatological and Melanogenesis Formulation R&D

Utilizing Eupatilin's non-cytotoxic melanin-reducing properties (at 5-30 µM) as a safer alternative to Jaceosidin in the development of topical hyperpigmentation treatments [1].

Selective PPARα Pathway Screening

Deploying Eupatilin as a highly selective reference agonist (IC50 = 1.18 µM) in in vitro assays where cross-activation of PPARγ must be strictly avoided .

In Vivo GI Mucosal Protection Models

Using optimized lipid-suspended Eupatilin (e.g., in corn oil or PEG/Tween) as a non-acid-suppressing mucoprotective control in NSAID-induced enteropathy or gastric ulcer models .

Ciliopathy and Retinal Degeneration Drug Discovery

Leveraging Eupatilin's calmodulin-binding properties to rescue ciliary transition zone defects in CEP290-mutated cell lines without the severe anti-proliferative effects of standard actin inhibitors [2].

Physical Description

Solid

XLogP3

2.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

344.08960285 Da

Monoisotopic Mass

344.08960285 Da

Heavy Atom Count

25

Appearance

Yellow powder

Melting Point

241 - 242 °C

UNII

4D58O05490

Other CAS

22368-21-4

Metabolism Metabolites

Eupatilin has known human metabolites that include Jaceosidine.

Wikipedia

Eupatilin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 09-12-2023
[1]. Li YY, et al. Application of eupatilin in the treatment of osteosarcoma. Oncol Lett. 2015 Oct;10(4):2505-2510.

[2]. Yu K, et al. Eupatilin protects against tumor necrosis factor-α-mediated inflammation inhuman umbilical vein endothelial cells. Int J Clin Exp Med. 2015 Dec 15;8(12):22191-7.

[3]. Jeong JH, et al. Eupatilin Exerts Antinociceptive and Chondroprotective Properties in a Rat Model of Osteoarthritis by Downregulating Oxidative Damage and Catabolic Activity in Chondrocytes. PLoS One. 2015 Jun 17;10(6):e0130882.

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